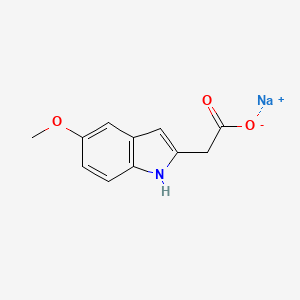
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a unique structure combining elements of quinolines, sulfones, and oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. Starting from commercially available precursors, the synthesis route might include:
Formation of the quinoline ring through a Friedländer condensation.
Introduction of the sulfonyl group via sulfonation.
Synthesis of the oxadiazole moiety, often involving cyclization reactions.
Coupling of the intermediate products under specific reaction conditions, possibly using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: On an industrial scale, the synthesis would leverage optimized reaction conditions, high-efficiency catalytic processes, and possibly continuous flow techniques to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions it Undergoes: This compound can participate in various types of reactions, including:
Oxidation: : Undergoes oxidation reactions, potentially affecting the methoxy groups or the quinoline ring.
Reduction: : Can be reduced under specific conditions, which might alter the quinoline or oxadiazole structure.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the benzamide or quinoline rings.
Common Reagents and Conditions:
Oxidizing Agents: : Such as KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide).
Reducing Agents: : Including NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Solvents: : Common solvents might include DMSO (dimethyl sulfoxide), THF (tetrahydrofuran), or methanol.
Catalysts: : Metal catalysts like Pd/C (palladium on carbon) for hydrogenation reactions.
Major Products Formed:
From oxidation: Possible formation of carboxylic acids or ketones.
From reduction: Potential formation of amines or alcohols.
From substitution: Varied derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: Utilized in the development of novel organic materials and as intermediates in the synthesis of more complex molecules. Biology: Potential use in the design of bioactive molecules, such as enzyme inhibitors or probes for biological studies. Medicine: Research into its application as a pharmaceutical agent due to its unique structure offering specific interactions with biological targets. Industry
Mechanism of Action
The mechanism by which this compound exerts its effects is not fully detailed due to the complexity of its structure. Generally, it might interact with molecular targets through:
Binding to Enzyme Active Sites: : Inhibiting or modulating enzyme activity.
Interacting with Receptors: : Affecting signal transduction pathways.
Altering Cellular Pathways: : Modifying biochemical pathways leading to therapeutic effects.
Comparison with Similar Compounds
When comparing 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide to similar compounds, its uniqueness lies in its hybrid structure combining sulfonamide, oxadiazole, and quinoline functionalities.
Similar Compounds:
Benzamides: : Differ primarily in substituent groups affecting their chemical behavior and biological activity.
Oxadiazoles: : Share the heterocyclic core but differ in attached functional groups.
Quinolines: : Vary mainly in side chains, affecting their reactivity and applications.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S/c1-34-22-14-11-19(16-23(22)35-2)25-28-29-26(36-25)27-24(31)18-9-12-20(13-10-18)37(32,33)30-15-5-7-17-6-3-4-8-21(17)30/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXRBDGSAZHUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
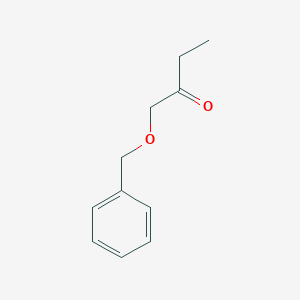
![1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2584355.png)
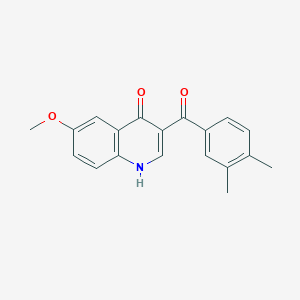
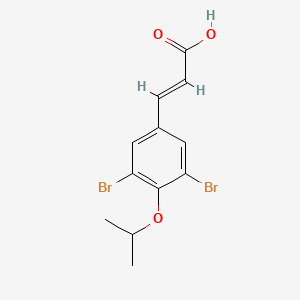
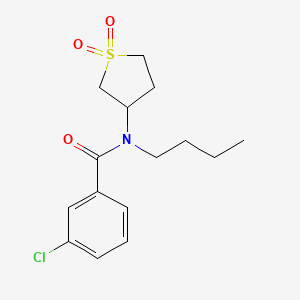
![ethyl 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B2584359.png)
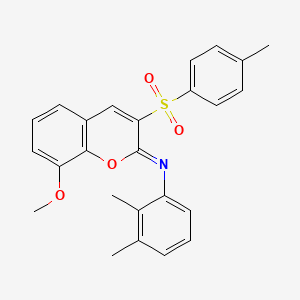
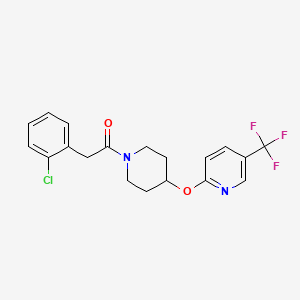
![3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one](/img/structure/B2584367.png)
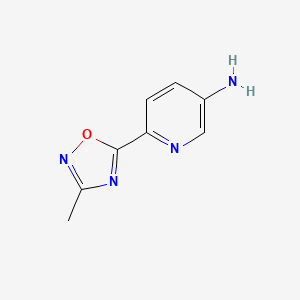
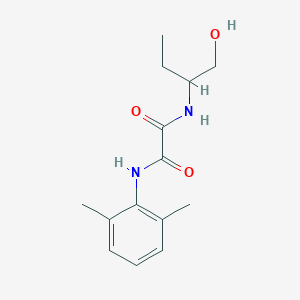
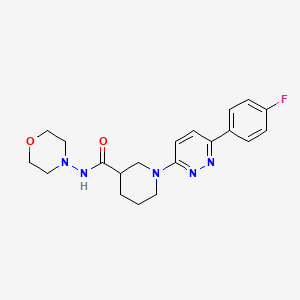
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2584372.png)
